molecular formula C26H26N4O3 B11464024 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11464024
M. Wt: 442.5 g/mol
InChI Key: AHTIEZJBCDPHQV-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound known for its diverse applications in medicinal chemistry. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules. The presence of the 1,3-benzodioxole and piperazine moieties further enhances its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and suitable leaving groups.

    Attachment of the 1,3-Benzodioxole Group: This step involves the alkylation of the piperazine nitrogen with 1,3-benzodioxole derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and benzodioxole moieties.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of quinazolinone N-oxides.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. The piperazine and benzodioxole groups may enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
  • 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]benzimidazole

Comparison:

  • Uniqueness: The presence of the quinazolinone core in 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one distinguishes it from other similar compounds. This core structure is known for its diverse biological activities.
  • Pharmacological Potential: The combination of the quinazolinone core with the piperazine and benzodioxole groups may result in unique pharmacological properties, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H26N4O3/c31-23-14-20(19-4-2-1-3-5-19)13-22-21(23)15-27-26(28-22)30-10-8-29(9-11-30)16-18-6-7-24-25(12-18)33-17-32-24/h1-7,12,15,20H,8-11,13-14,16-17H2

InChI Key

AHTIEZJBCDPHQV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C5C(=N4)CC(CC5=O)C6=CC=CC=C6

Origin of Product

United States

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